molecular formula C20H28FN5O B12242004 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine

Cat. No.: B12242004
M. Wt: 373.5 g/mol
InChI Key: OXKRUKAEVPZASU-UHFFFAOYSA-N
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Description

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyridazine Intermediate: The initial step involves the synthesis of 5-ethyl-6-methylpyridazin-3-ol. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and methylation.

    Piperidine Derivative Formation: The next step involves the reaction of the pyridazine intermediate with piperidine to form 4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidine.

    Pyrimidine Ring Formation: The final step involves the reaction of the piperidine derivative with 5-fluoro-6-(propan-2-yl)pyrimidine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridazine ring.

    Reduction: Reduction reactions can occur at the fluorine-substituted pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the ethyl and methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the fluorine-substituted pyrimidine ring can lead to the formation of hydrofluorinated derivatives.

    Substitution: Nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoro-6-(propan-2-yl)pyrimidine is unique due to its combination of a pyridazine ring, a piperidine moiety, and a fluorine-substituted pyrimidine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H28FN5O

Molecular Weight

373.5 g/mol

IUPAC Name

4-ethyl-6-[[1-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methoxy]-3-methylpyridazine

InChI

InChI=1S/C20H28FN5O/c1-5-16-10-17(25-24-14(16)4)27-11-15-6-8-26(9-7-15)20-18(21)19(13(2)3)22-12-23-20/h10,12-13,15H,5-9,11H2,1-4H3

InChI Key

OXKRUKAEVPZASU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC(=C3F)C(C)C

Origin of Product

United States

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